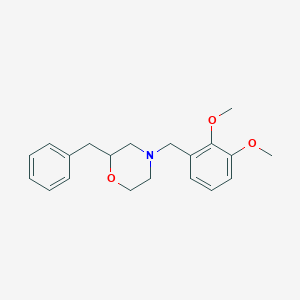![molecular formula C17H12BrNO2 B6056167 2-[1-(4-BROMOANILINO)ETHYLIDENE]-1H-INDENE-1,3(2H)-DIONE](/img/structure/B6056167.png)
2-[1-(4-BROMOANILINO)ETHYLIDENE]-1H-INDENE-1,3(2H)-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4-BROMOANILINO)ETHYLIDENE]-1H-INDENE-1,3(2H)-DIONE is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a bromine atom attached to an aniline group, which is further connected to an indene-dione moiety. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Vorbereitungsmethoden
The synthesis of 2-[1-(4-BROMOANILINO)ETHYLIDENE]-1H-INDENE-1,3(2H)-DIONE typically involves the reaction of 4-bromoaniline with an appropriate indene-dione precursor. One common method includes the condensation reaction between 4-bromoaniline and 1H-indene-1,3(2H)-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2-[1-(4-BROMOANILINO)ETHYLIDENE]-1H-INDENE-1,3(2H)-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[1-(4-BROMOANILINO)ETHYLIDENE]-1H-INDENE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s structure is investigated for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments, due to its chromophoric nature.
Wirkmechanismus
The mechanism of action of 2-[1-(4-BROMOANILINO)ETHYLIDENE]-1H-INDENE-1,3(2H)-DIONE involves its interaction with molecular targets through various pathways. The compound can form hydrogen bonds, π-π interactions, and van der Waals forces with biological molecules. These interactions can lead to the inhibition or activation of specific enzymes or receptors, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[1-(4-BROMOANILINO)ETHYLIDENE]-1H-INDENE-1,3(2H)-DIONE include:
2-[1-(4-Chloroanilino)ethylidene]-1H-indene-1,3(2H)-dione: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
2-[1-(4-Methoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione: The presence of a methoxy group can influence the compound’s electronic properties and solubility.
2-[1-(4-Nitroanilino)ethylidene]-1H-indene-1,3(2H)-dione:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Eigenschaften
IUPAC Name |
2-[N-(4-bromophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-10(19-12-8-6-11(18)7-9-12)15-16(20)13-4-2-3-5-14(13)17(15)21/h2-9,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAUREFCCXOLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)Br)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3-benzodioxol-5-yl[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6056090.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6056093.png)
![1-[(dimethylamino)sulfonyl]-N-isobutyl-3-piperidinecarboxamide](/img/structure/B6056105.png)
![(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-5-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6056129.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6056130.png)
![1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one](/img/structure/B6056138.png)
![ethyl 2-[(3-chlorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B6056145.png)
![7-[(3,4-difluorophenyl)methyl]-6-oxo-N-propan-2-yl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6056148.png)
![2-[3-(Trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B6056157.png)
![[1-[3-(1H-pyrazol-1-yl)propyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6056161.png)

![4-[[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide;hydrochloride](/img/structure/B6056180.png)
![1-(2-fluorobenzyl)-6-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6056189.png)

